2-メチルビフェニル

概要

説明

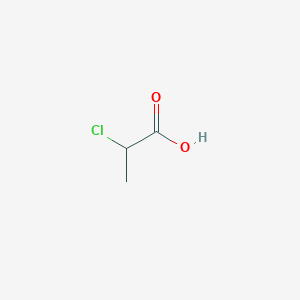

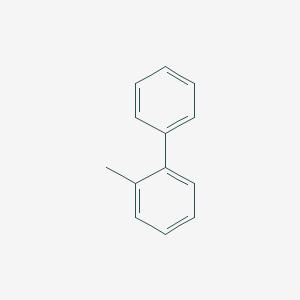

2-Methylbiphenyl, also known as 2-phenyltoluene, is a chemical compound with the molecular formula C13H12 . It is a component of the essential oil of rue (Ruta graveolens) root, and a natural constituent of crude oil .

Synthesis Analysis

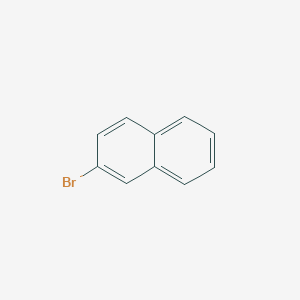

A process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide has been reported .

Molecular Structure Analysis

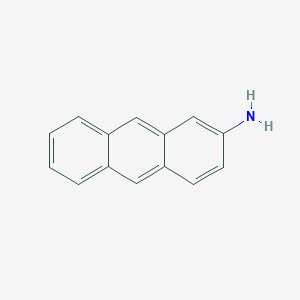

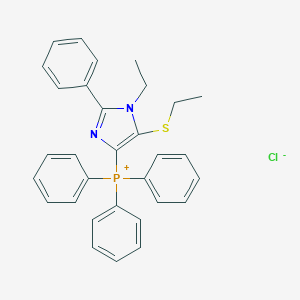

The molecular structure of 2-Methylbiphenyl consists of a biphenyl where one of the hydrogen atoms in the second phenyl group is replaced by a methyl group . The molecular formula is C13H12, with an average mass of 167.226 Da and a monoisotopic mass of 167.085526 Da .

Chemical Reactions Analysis

Preliminary findings on the nitration of methylated biphenyls using kinetic and regioselective assessments have been reported to analyze steric influences on the planarization of 2-methylbiphenyl after electrophilic aromatic substitution (EAS) nitration .

Physical And Chemical Properties Analysis

2-Methylbiphenyl has a molecular weight of 168.2344 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are available .

科学的研究の応用

有機合成

2-メチルビフェニルは、有機合成におけるビルディングブロックとして使用されます . 2-メチルビフェニルは、4'-メチルビフェニル-2-アミドキシム、4-メチルビフェニル-2-カルボン酸、4'-メチルビフェニル-2-カルボン酸メチルエステルなどのさまざまな誘導体の製造に使用できます . これらの誘導体は、より複雑な分子の合成のために、さらなる化学反応に使用することができます。

触媒用リガンド

2-メチルビフェニルは、2-ジシクロヘキシルホスフィノ-2'-メチルビフェニル(MePhos)や2-ジ-tert-ブチルホスフィノ-2'-メチルビフェニル(tBuMePhos)などのホスフィンリガンドを合成するために使用できます . これらのリガンドは、化学反応を加速させるプロセスである触媒に使用されます。

殺虫剤の合成

2-メチルビフェニルは、広く使用されている殺虫剤であるビフェントリンの合成に使用されます . ビフェントリンは、シロアリ、アリ、その他のさまざまな昆虫など、さまざまな害虫の駆除に使用されます。

製薬研究

2-メチルビフェニルは、BAY-091などの医薬品化合物の合成に使用されます . BAY-091は研究化合物であり、その潜在的な治療用途が調査されています。

有機光起電力セル

2-メチルビフェニルは、有機光起電力セル(OPV)における潜在的な用途について調査されています. OPVは、有機材料を使用して太陽光を吸収し、それを電気エネルギーに変換するタイプの太陽電池です。 2-メチルビフェニルの芳香族構造と電荷担体を輸送する能力は、この用途にとって有望な候補となっています.

化学参照物質

2-メチルビフェニルは、化学分析における参照物質として使用されます . 2-メチルビフェニルは、機器の校正、方法の検証、および化学分析の正確性の保証に使用できます。

Safety and Hazards

2-Methylbiphenyl is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is advised .

作用機序

Target of Action

2-Methylbiphenyl, also known as o-Methylbiphenyl or 2-Phenyltoluene , is an organic compound that has been used in the design and synthesis of various derivatives with potential biological activities . .

Mode of Action

For instance, some biphenyl derivatives have been found to inhibit the binding of PD-1/PD-L1, a key interaction in immune response regulation . The 2-methylbiphenyl core of these inhibitors anchors at the bottom of the pocket, with the distal phenyl ring creating a T-stacking interaction with the sidechain of A Tyr56 and further stabilized by π-alkyl interactions with the sidechains of A Met115 and B Ala121 .

Biochemical Pathways

For instance, coumarin derivatives bearing a 2-methylbiphenyl moiety have been synthesized and evaluated for their anticancer activities and PD-1/PD-L1 inhibitory activities .

Pharmacokinetics

It has been suggested that biphenyl derivatives, which include 2-methylbiphenyl, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Result of Action

For instance, some biphenyl derivatives have been found to inhibit the binding of PD-1/PD-L1, a key interaction in immune response regulation .

生化学分析

Biochemical Properties

2-Methylbiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Methylbiphenyl and cytochrome P450 involves the hydroxylation of the methyl group, leading to the formation of hydroxylated metabolites . These interactions are essential for understanding the metabolic pathways and potential detoxification processes involving 2-Methylbiphenyl.

Cellular Effects

The effects of 2-Methylbiphenyl on cellular processes have been studied in various cell lines. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Methylbiphenyl has demonstrated anticancer activities against several cancer cell lines, including MCF-7, A549, H460, and HT29 . The compound affects cell proliferation and induces apoptosis, thereby inhibiting the growth of cancer cells. Additionally, 2-Methylbiphenyl has been found to have minimal cytotoxic effects on normal cell lines, such as HEK-293 .

Molecular Mechanism

At the molecular level, 2-Methylbiphenyl exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 2-Methylbiphenyl to specific proteins and enzymes, leading to enzyme inhibition or activation. For instance, 2-Methylbiphenyl has been shown to inhibit the binding of PD-1/PD-L1, a critical interaction in immune checkpoint pathways . This inhibition can enhance the immune response against cancer cells. Additionally, molecular docking studies have revealed that 2-Methylbiphenyl interacts with amino acid residues in the active sites of enzymes, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Methylbiphenyl in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that 2-Methylbiphenyl remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the formation of degradation products, which may affect its biochemical properties. In in vitro studies, the effects of 2-Methylbiphenyl on cellular function have been observed to persist over extended periods, indicating its potential for long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of 2-Methylbiphenyl vary with different dosages in animal models. In studies involving rats, it has been observed that low to moderate doses of 2-Methylbiphenyl exhibit anti-inflammatory and analgesic activities without significant adverse effects . At higher doses, 2-Methylbiphenyl can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

2-Methylbiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The hydroxylation of the methyl group is a key metabolic reaction, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential interactions of 2-Methylbiphenyl with other compounds.

Transport and Distribution

The transport and distribution of 2-Methylbiphenyl within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that 2-Methylbiphenyl can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-Methylbiphenyl within tissues is also dependent on its lipophilicity, which facilitates its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 2-Methylbiphenyl is crucial for understanding its activity and function. It has been observed that 2-Methylbiphenyl can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of 2-Methylbiphenyl to specific organelles is mediated by post-translational modifications and targeting signals, which direct its localization and influence its biochemical activity .

特性

IUPAC Name |

1-methyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLIZEAXNXSFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881160 | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992), Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992), 255.3 °C | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

210 °F (NTP, 1992), Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/ | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water. | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.993 (NTP, 1992) - Less dense than water; will float, Sure Sol-170 boiling: 254-266 °C; vapor density: >5.0; specific gravity 1.000. /Sure Sol-170 contains 55% methylbiphenyls, 14% biphenyl, 31% other C12+ aromatic hydrocarbons by weight/, Density/specific gravity: 2-methyl: 1.010 (22/4), 3-methyl: 1.0182 (17/4), 4-methyl: 1.015 (27). | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

greater than 5 (NTP, 1992) (Relative to Air) | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 100 °F (NTP, 1992), 0.02 [mmHg], 0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/ | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

28652-72-4, 643-58-3 | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X937MQ8S1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: 2-methyl: -0.2 °C; 3-methyl: 4.5 °C; 4-methyl: 49-50 °C. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-methylbiphenyl?

A1: The molecular formula of 2-methylbiphenyl is C13H12, and its molecular weight is 168.23 g/mol.

Q2: What spectroscopic data is available for characterizing 2-methylbiphenyl?

A2: Researchers commonly utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and High-Performance Liquid Chromatography (HPLC) [, ] to identify and quantify 2-methylbiphenyl. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to elucidate its structure. [, ]

Q3: What is known about the thermal stability of 2-methylbiphenyl?

A3: Studies reveal that 2-methylbiphenyl exhibits thermal stability up to 673 K. []

Q4: Has the heat capacity of 2-methylbiphenyl been studied?

A4: Yes, research has investigated the heat capacity and thermodynamic functions of 2-methylbiphenyl over a temperature range of 6 to 372 K. []

Q5: Have computational methods been applied to study 2-methylbiphenyl?

A5: Absolutely. Quantum-chemical calculations have been instrumental in understanding the mechanism of 2-methylbiphenyl formation during the cyanophenylation of aromatic nitriles by terephthalonitrile dianion. [] Additionally, computational studies have been employed to investigate rotational barriers in 2-amido-2'-methylbiphenyls. []

Q6: How do structural modifications of 2-methylbiphenyl affect its biological activity?

A6: Research on pyrethroid insecticides, which incorporate a 2-methylbiphenyl moiety, highlights the impact of structural changes on insecticidal activity. For instance, introducing fluorine, chlorine, or methyl groups at the 2-position of the biphenyl ring generally enhances activity compared to the unsubstituted parent compound. [] Furthermore, in the development of novel oxime ether pyrethroids, modifications to the 2-methylthio-acetophenone oxime ether scaffold led to variations in insecticidal activity against Homopteran and Lepidopteran pests. []

Q7: What is known about the degradation of 2-methylbiphenyl in the environment?

A7: Studies on the degradation of bifenthrin, a pyrethroid insecticide containing a 2-methylbiphenyl group, provide insights. In soil, bifenthrin degrades primarily through hydrolysis of the ester linkage, yielding 2-methylbiphenyl-3-yl methanol as a major product. [] The degradation rate is influenced by factors such as soil type and microbial activity, with faster degradation observed in soil rich in organic matter. []

Q8: What are the environmental concerns related to 2-methylbiphenyl-containing compounds?

A8: While 2-methylbiphenyl itself might not pose significant environmental risks, some compounds containing this moiety, like bifenthrin, are insecticides. Their use necessitates careful consideration of potential ecological effects. Research has focused on understanding the degradation patterns of bifenthrin in soil and aqueous environments to assess its persistence and potential impact. [, ]

Q9: What analytical techniques are crucial for studying 2-methylbiphenyl and its derivatives?

A9: A combination of techniques, including GC-MS, HPLC, and NMR spectroscopy, are essential tools for the characterization, quantification, and monitoring of 2-methylbiphenyl and related compounds. [, , ] These methods provide valuable insights into the synthesis, degradation pathways, and biological interactions of these molecules.

Q10: How does research on 2-methylbiphenyl bridge different scientific disciplines?

A10: The study of 2-methylbiphenyl showcases the interconnectedness of various scientific fields. From synthetic organic chemistry for its preparation and derivatization [, ] to analytical chemistry for its characterization and quantification [, ], and further to environmental science for understanding its fate and effects in the environment [, ]—research on this compound necessitates a multidisciplinary approach.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)